molecular formula C42H76N7O17P3S B12375777 Heneicosanoyl-CoA

Heneicosanoyl-CoA

Cat. No.: B12375777
M. Wt: 1076.1 g/mol
InChI Key: XMBMBMSJLOFTBI-LDIUYDAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heneicosanoyl-CoA is a long-chain fatty acyl coenzyme A (CoA) ester, specifically a derivative of heneicosanoic acid. It is an endogenous metabolite involved in various biochemical processes, particularly in the metabolism of very long-chain fatty acids. This compound is a substrate for very long-chain acyl-CoA dehydrogenase (VLCAD) in the anaerobic electron transfer flavoprotein (ETF) assay .

Preparation Methods

Synthetic Routes and Reaction Conditions

Heneicosanoyl-CoA can be synthesized through chemo-enzymatic methods. One common approach involves the activation of heneicosanoic acid with CoA in the presence of ATP and CoA ligase enzymes. The reaction typically occurs under mild conditions, with the enzyme facilitating the formation of the thioester bond between the fatty acid and CoA .

Industrial Production Methods

Industrial production of this compound is less common due to its specific research applications. it can be produced on a larger scale using biotechnological methods involving genetically engineered microorganisms that express the necessary enzymes for CoA ester synthesis .

Chemical Reactions Analysis

Types of Reactions

Heneicosanoyl-CoA undergoes various biochemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heneicosanoyl-CoA is primarily used in scientific research to study metabolic pathways involving very long-chain fatty acids. Its applications include:

Mechanism of Action

Heneicosanoyl-CoA exerts its effects by serving as a substrate for VLCAD in the mitochondrial fatty acid β-oxidation pathway. The enzyme catalyzes the initial step of β-oxidation, converting this compound to enoyl-CoA derivatives. This process involves the transfer of electrons to the ETF, which subsequently transfers them to the mitochondrial respiratory chain, leading to ATP production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heneicosanoyl-CoA is unique due to its specific chain length of 21 carbon atoms, which influences its interaction with enzymes and its role in metabolic pathways. Its specific substrate properties make it valuable for studying VLCAD activity and related metabolic processes .

Properties

Molecular Formula

C42H76N7O17P3S

Molecular Weight

1076.1 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] henicosanethioate

InChI

InChI=1S/C42H76N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-33(51)70-26-25-44-32(50)23-24-45-40(54)37(53)42(2,3)28-63-69(60,61)66-68(58,59)62-27-31-36(65-67(55,56)57)35(52)41(64-31)49-30-48-34-38(43)46-29-47-39(34)49/h29-31,35-37,41,52-53H,4-28H2,1-3H3,(H,44,50)(H,45,54)(H,58,59)(H,60,61)(H2,43,46,47)(H2,55,56,57)/t31-,35+,36?,37+,41-/m1/s1

InChI Key

XMBMBMSJLOFTBI-LDIUYDAISA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

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